
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (4-TPH-HCl) is a compound with a wide range of potential applications in the scientific research field. It is a type of pyridine derivative with a thiophene ring attached to the pyridine ring. It has a molecular weight of 229.7 g/mol and a melting point of 140-141°C. 4-TPH-HCl is a white, crystalline solid that is soluble in water and a variety of organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis of Thiophene Derivatives : Thiophene derivatives have been synthesized and studied for their antioxidant activity. For example, derivatives like thioxopyrimidine exhibit stronger antioxidant activity compared to other derivatives, indicating their potential in combating oxidative stress-related diseases (Akbas et al., 2018).
- Pharmacological Properties of Tetrahydropyridines (THPs) : Tetrahydropyridines are part of many biologically active systems, and their neurotoxic properties have driven research into their pharmacological characteristics. This research has yielded promising drug candidates for various diseases, showcasing the significant therapeutic potential of THP derivatives (Mateeva et al., 2005).
Materials Science and Chemical Synthesis
- Fluorescence Properties : Certain thiophene derivatives have been synthesized and demonstrated active fluorescence properties, which could be leveraged in developing fluorescent markers or probes in biological and materials science research (Al-Masoudi et al., 2015).
- Charge Transfer Materials : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives have aimed at improving charge transfer properties for applications in electronic devices. These derivatives can potentially serve as hole or electron transport materials in organic electronic devices due to their favorable electronic and photophysical properties (Irfan, 2014).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potentials : Some derivatives of thiophene and tetrahydropyridines have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These compounds have shown promising results against certain cancer cell lines and microbial strains, underscoring their potential in developing new therapeutic agents (Patel & Patel, 2017).
Corrosion Inhibition
- Corrosion Inhibition : Thiophene Schiff bases have been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates and offering potential applications in industrial maintenance and preservation (Daoud et al., 2014).
Propiedades
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCOGJGHJXXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)
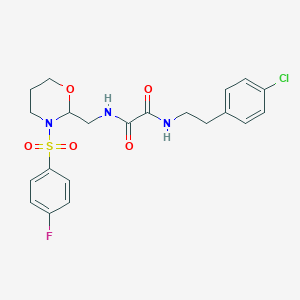

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)

![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)
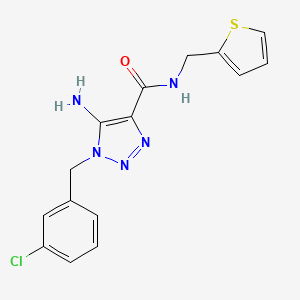
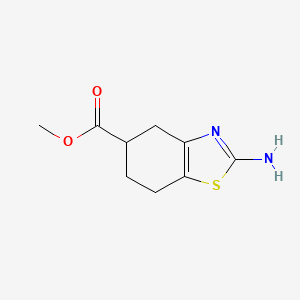
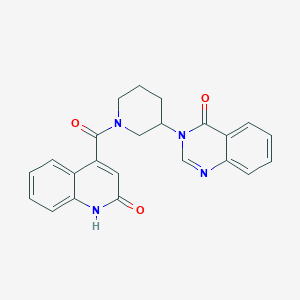
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)
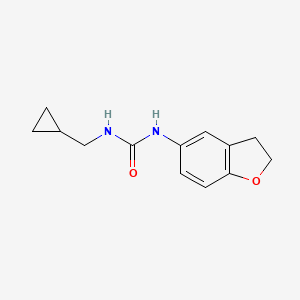
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)
